- Oxidation of fluoroalkyl-substituted carbinols by the Dess-Martin reagentJournal of Organic Chemistry, 1989, 54(3), 661-8,
Cas no 92207-60-8 (Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate)

92207-60-8 structure
商品名:Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate
CAS番号:92207-60-8
MF:C11H12F2O3
メガワット:230.207990646362
MDL:MFCD00725033
CID:3031572
PubChem ID:11138943
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate
- Ethyl α,α-difluoro-β-hydroxybenzenepropanoate (ACI)
- Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropionate
- 2,2-Difluoro-3-hydroxy-3-phenyl-propionic acid ethyl ester
- 92207-60-8
- MFCD00725033
- AKOS017472415
- ethyl2,2-difluoro-3-hydroxy-3-phenylpropanoate
- Benzenepropanoic acid, a,a-difluoro-b-hydroxy-, ethyl ester
- AS-70858
- SCHEMBL1143435
- CS-0315389
- AKOS003614535
- SY106276
- s11623
- Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate
-
- MDL: MFCD00725033
- インチ: 1S/C11H12F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3
- InChIKey: OYRPSENEIFZNIS-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C(C1C=CC=CC=1)O)(F)F)OCC
計算された属性
- せいみつぶんしりょう: 230.07545056g/mol
- どういたいしつりょう: 230.07545056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 46.5Ų
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D961241-25g |
Benzenepropanoic acid, a,a-difluoro-b-hydroxy-, ethyl ester |
92207-60-8 | 95% | 25g |
$2070 | 2023-09-02 | |
eNovation Chemicals LLC | D961241-500mg |
Benzenepropanoic acid, a,a-difluoro-b-hydroxy-, ethyl ester |
92207-60-8 | 95% | 500mg |
$170 | 2023-09-02 | |
eNovation Chemicals LLC | Y1294607-5g |
2,2-Difluoro-3-hydroxy-3-phenyl-propionic acid ethyl ester |
92207-60-8 | 95% | 5g |
$890 | 2024-07-28 | |
Alichem | A019064150-1g |
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate |
92207-60-8 | 95% | 1g |
$292.50 | 2023-08-31 | |
Alichem | A019064150-10g |
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate |
92207-60-8 | 95% | 10g |
$1404.00 | 2023-08-31 | |
Apollo Scientific | PC430249-1g |
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate |
92207-60-8 | 1g |
£334.00 | 2025-02-21 | ||
eNovation Chemicals LLC | D961241-1g |
Benzenepropanoic acid, a,a-difluoro-b-hydroxy-, ethyl ester |
92207-60-8 | 95% | 1g |
$210 | 2024-06-06 | |
eNovation Chemicals LLC | D543742-1g |
ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate |
92207-60-8 | 95% | 1g |
$560 | 2024-05-24 | |
eNovation Chemicals LLC | D961241-5g |
Benzenepropanoic acid, a,a-difluoro-b-hydroxy-, ethyl ester |
92207-60-8 | 95% | 5g |
$690 | 2023-09-02 | |
eNovation Chemicals LLC | Y1294607-250mg |
2,2-Difluoro-3-hydroxy-3-phenyl-propionic acid ethyl ester |
92207-60-8 | 95% | 250mg |
$190 | 2024-07-28 |
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Zinc Solvents: Tetrahydrofuran
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Zinc Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- A general route to N'-(2,2-difluoro-3-hydroxyalkanoyl)nornicotinesJournal of Fluorine Chemistry, 1995, 74(2), 171-6,
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Acetonitrile ; 0.5 h, 0 °C
1.2 Reagents: Diethylzinc Solvents: Hexane ; 0 °C; rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Diethylzinc Solvents: Hexane ; 0 °C; rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Decarboxylative aldol reaction of α,α-difluoro-β-ketocarboxylate salt: a facile method for generation of difluoroenolateRSC Advances, 2018, 8(37), 20568-20575,
ごうせいかいろ 4
はんのうじょうけん
1.1 Catalysts: 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
リファレンス
- N-heterocyclic carbene-catalyzed fluorinated silyl-Reformatsky reaction of aldehydes with difluoro (trimethylsilyl) acetateTetrahedron, 2017, 73(30), 4501-4507,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: 1,2-Dibromoethane , Zinc Solvents: Tetrahydrofuran ; 70 °C; 1 h, 70 °C; 70 °C → 50 °C; overnight, 50 °C; 50 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
リファレンス
- Ligand-Controlled Regiodivergent Palladium-Catalyzed Decarboxylative Allylation Reaction to Access α,α-DifluoroketonesAngewandte Chemie, 2015, 54(8), 2361-2365,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Acetonitrile , Hexane ; 0.5 h, 0 °C; 4.5 h, 0 °C
リファレンス
- Rhodium-catalyzed Reformatsky-type reaction of ethyl bromodifluoroacetateTetrahedron Letters, 2004, 45(29), 5735-5737,
ごうせいかいろ 7
はんのうじょうけん
1.1 Catalysts: Zinc Solvents: Tetrahydrofuran ; 1 min, reflux; 15 min, reflux
リファレンス
- Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivativesJournal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33(1), 1343-1351,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Zinc Solvents: Pyrimido[1,2-a]azepinium, 1-ethyl-2,3,4,6,7,8,9,10-octahydro-, 1,1,1-trifluorome…
リファレンス
- The synthesis and reaction of zinc reagents in ionic liquidsGreen Chemistry, 2001, 3(1), 30-32,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Zinc Solvents: Dimethylformamide
リファレンス
- Fluorine-containing organozinc reagents. IV. Reformatskii-type reactions of chlorodifluoroacetic acid derivativesTetrahedron Letters, 1988, 29(24), 2943-6,
ごうせいかいろ 10
はんのうじょうけん
1.1 Catalysts: Sulfiliminium, S,S-bis(diethylamino)-N,N-diethyl-, difluorotrimethylsilicate(1-)… Solvents: Tetrahydrofuran
リファレンス
- Preparation of α,α-difluoro-β-hydroxy esters, Japan, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: 1,2-Dibromoethane , Zinc Solvents: Tetrahydrofuran ; heated; reflux → rt; rt → 70 °C
1.2 Solvents: Tetrahydrofuran ; 70 °C; 16 h, 70 °C
1.2 Solvents: Tetrahydrofuran ; 70 °C; 16 h, 70 °C
リファレンス
- Impact of the Difluoromethylene Group in the Organocatalyzed Acylative Kinetic Resolution of α,α-DifluorohydrinsAngewandte Chemie, 2021, 60(47), 24924-24929,
ごうせいかいろ 12
はんのうじょうけん
1.1 Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Acetonitrile ; 5 min, cooled
1.2 5 min
1.3 Reagents: Diethylzinc Solvents: Hexane ; 5 min; 14 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 5 min
1.3 Reagents: Diethylzinc Solvents: Hexane ; 5 min; 14 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Synthesis of 2-(2-amino-pyrimidine)-2,2-difluoroethanols as potential bioisosters of salicylidene acylhydrazidesMolecules, 2010, 15, 4423-4438,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Zinc Solvents: Tetrahydrofuran ; rt; 0.5 h, rt
1.2 Solvents: Tetrahydrofuran ; rt; rt → 75 °C; 5 h, 65 - 75 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; rt; rt → 75 °C; 5 h, 65 - 75 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation method of 5-substituted 4,4-difluoro-3,5-dihydroxy carboxylic acid and metal salt thereof, China, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Diethylaluminum chloride Solvents: Toluene
リファレンス
- Preparation of α,α-difluoro-β-hydroxy esters via a modified Reformatskii reactionJournal of Organic Chemistry, 1993, 58(23), 6360-3,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Zinc Solvents: Tetrahydrofuran ; 70 °C; 1 h, 70 °C; 8 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Decarboxylative arylation with diaryliodonium salts: alternative approach for catalyst-free difluoroenolate coupling to aryldifluoromethyl ketonesGreen Chemistry, 2023, 25(5), 1790-1796,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Tetrahydrofuran ; 0 °C
リファレンス
- Ethyl (hexyl) 2,2-difluoro-2-(trimethylsilyl)ethyl acetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-3,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Indium Solvents: Tetrahydrofuran ; 6 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl CompoundsJournal of Organic Chemistry, 2012, 77(20), 9277-9285,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Zinc , Nitrogen Solvents: Tetrahydrofuran
リファレンス
- An effective synthesis of 2,2-difluoro-3-hydroxy estersJournal of Fluorine Chemistry, 1994, 67(3), 229-32,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water
リファレンス
- Molar scale electrosynthesis of ethyl 2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursorTetrahedron Letters, 2000, 41(45), 8763-8767,
ごうせいかいろ 20
はんのうじょうけん
1.1 Catalysts: Zinc Solvents: Dimethylformamide ; 20 h, 70 °C
1.2 Reagents: Oxonium
1.2 Reagents: Oxonium
リファレンス
- Ethyl chlorodifluoroacetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-3,
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate Raw materials
- Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate
- Ethyl Difluorochloroacetate
- Benzaldehyde
- ethyl 2-bromo-2,2-difluoroacetate
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate Preparation Products
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate 関連文献
-
Michal Fornalczyk,Kuldip Singh,Alison M. Stuart Org. Biomol. Chem. 2012 10 3332
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